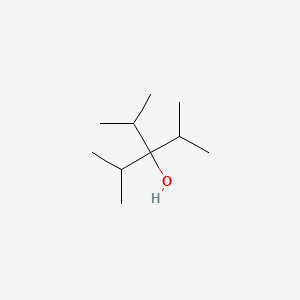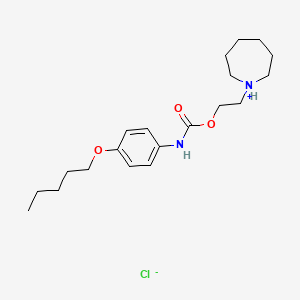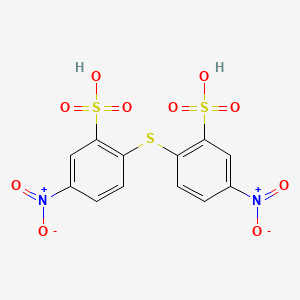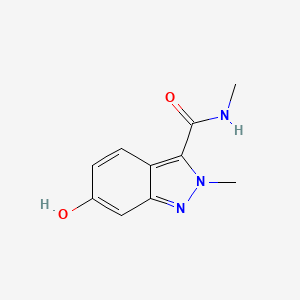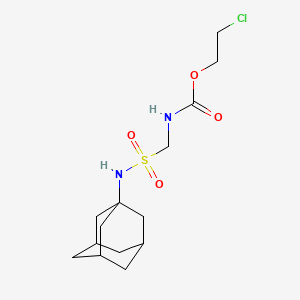
2-Phenyleicosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyleicosane is a hydrocarbon compound with the molecular formula C26H46 . It is a member of the alkane family, characterized by a long carbon chain with a phenyl group attached to the second carbon atom. This compound is known for its stability and hydrophobic nature, making it an interesting subject for various scientific studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Phenyleicosane can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This method involves the reaction of eicosane with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Grignard Reaction: Another method involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with an appropriate eicosane derivative.
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The process is optimized to maximize yield and minimize by-products, ensuring a high-purity product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenyleicosane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a metal catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Substitution: Halogens (e.g., chlorine, bromine), nitro groups, Lewis acids (e.g., AlCl3) as catalysts.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Cyclohexyl derivatives.
Substitution: Halogenated or nitro-substituted phenyleicosane.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-Phenyleicosane primarily involves its interaction with hydrophobic environments. Its long carbon chain and phenyl group allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where this compound can help transport hydrophobic drugs across cell membranes .
Comparaison Avec Des Composés Similaires
1-Phenyleicosane: Similar in structure but with the phenyl group attached to the first carbon atom.
2-Phenylhexadecane: A shorter chain analog with similar properties.
2-Phenyldocosane: A longer chain analog with similar properties.
Uniqueness: 2-Phenyleicosane is unique due to its specific carbon chain length and the position of the phenyl group. This combination provides a balance between hydrophobicity and stability, making it particularly useful in applications requiring long-chain hydrocarbons with specific functional properties .
Propriétés
Numéro CAS |
2398-66-5 |
|---|---|
Formule moléculaire |
C26H46 |
Poids moléculaire |
358.6 g/mol |
Nom IUPAC |
icosan-2-ylbenzene |
InChI |
InChI=1S/C26H46/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-25(2)26-23-20-18-21-24-26/h18,20-21,23-25H,3-17,19,22H2,1-2H3 |
Clé InChI |
GWTSUVHHMPSJLJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B13754467.png)
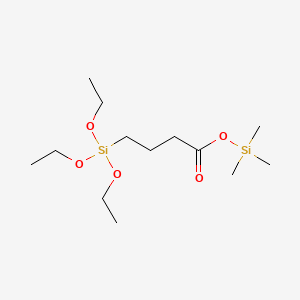



![alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide](/img/structure/B13754498.png)


